molecular formula C13H15N3 B11811479 (R)-5-Phenyl-2-(pyrrolidin-2-YL)-1H-imidazole

(R)-5-Phenyl-2-(pyrrolidin-2-YL)-1H-imidazole

Cat. No.: B11811479
M. Wt: 213.28 g/mol
InChI Key: VDUOVBVLPCYKNE-LLVKDONJSA-N
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Description

®-5-Phenyl-2-(pyrrolidin-2-YL)-1H-imidazole is a chiral compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a phenyl group, a pyrrolidine ring, and an imidazole ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-Phenyl-2-(pyrrolidin-2-YL)-1H-imidazole typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an aldehyde.

    Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction involving a suitable amine and a carbonyl compound.

Industrial Production Methods

Industrial production of ®-5-Phenyl-2-(pyrrolidin-2-YL)-1H-imidazole may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

®-5-Phenyl-2-(pyrrolidin-2-YL)-1H-imidazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

®-5-Phenyl-2-(pyrrolidin-2-YL)-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of ®-5-Phenyl-2-(pyrrolidin-2-YL)-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain pathways, leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-5-(pyrrolidin-2-yl)-1H-tetrazole: Similar in structure but contains a tetrazole ring instead of an imidazole ring.

    ®-pyrrolidin-2-yl-boronic acid: Contains a boronic acid group, making it useful in different types of chemical reactions.

Uniqueness

®-5-Phenyl-2-(pyrrolidin-2-YL)-1H-imidazole is unique due to its combination of a phenyl group, pyrrolidine ring, and imidazole ring. This unique structure allows it to participate in a variety of chemical reactions and makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C13H15N3

Molecular Weight

213.28 g/mol

IUPAC Name

5-phenyl-2-[(2R)-pyrrolidin-2-yl]-1H-imidazole

InChI

InChI=1S/C13H15N3/c1-2-5-10(6-3-1)12-9-15-13(16-12)11-7-4-8-14-11/h1-3,5-6,9,11,14H,4,7-8H2,(H,15,16)/t11-/m1/s1

InChI Key

VDUOVBVLPCYKNE-LLVKDONJSA-N

Isomeric SMILES

C1C[C@@H](NC1)C2=NC=C(N2)C3=CC=CC=C3

Canonical SMILES

C1CC(NC1)C2=NC=C(N2)C3=CC=CC=C3

Origin of Product

United States

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